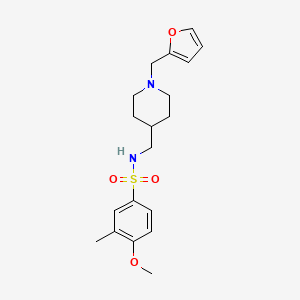
4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule characterized by its unique chemical structure This complex molecule comprises various functional groups, including allyloxy, benzoyl, hydroxy, methoxy, and pyrrolidinone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesizing 4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic synthesis. Each step selectively modifies specific parts of the molecule to build the desired structure:
Formation of the Benzoyl Group: : Begin with the selective introduction of the benzoyl group onto an appropriate aromatic precursor.
Addition of the Allyloxy Group: : Allyl bromide and a base are used to introduce the allyloxy group through nucleophilic substitution.
Construction of the Pyrrolidinone Ring: : Cyclization reactions form the pyrrolidinone structure.
Introduction of Hydroxy and Methoxy Groups: : Selective hydroxylation and methylation reactions add the hydroxy and methoxy groups.
Industrial Production Methods
In an industrial setting, the production of such a complex molecule requires optimization of reaction conditions to maximize yield and purity. This includes:
Optimized Catalyst Use: : To accelerate reactions without compromising the product.
Temperature and Pressure Control: : Ensuring conditions favor desired products and minimize by-products.
Advanced Purification Techniques: : Techniques like recrystallization, column chromatography, or HPLC are used to purify the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The hydroxy group can be oxidized to form carbonyl compounds.
Reduction: : The carbonyl groups in the molecule can undergo reduction to form alcohols.
Substitution: : The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, NaBH4
Reducing Agents: : LiAlH4
Substitution Reactions: : Bases like NaOH, KOH
Major Products
The reactions produce a variety of products depending on the reagent and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of carbonyl groups will generate corresponding alcohols.
Aplicaciones Científicas De Investigación
4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one has diverse applications across multiple scientific disciplines:
Chemistry: : Used as a precursor in synthetic organic chemistry to construct complex molecules.
Biology: : Potential utility in biochemical assays to explore enzyme activities and inhibitor studies.
Medicine: : Investigated for its potential therapeutic properties due to its unique structural motifs.
Industry: : Used in material science for developing new polymers and coatings with specific desired properties.
Mecanismo De Acción
The mechanism of action for 4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one involves interaction with molecular targets within biological systems, such as enzymes or receptors. The diverse functional groups present allow it to participate in hydrogen bonding, van der Waals interactions, and covalent bonding with target biomolecules.
Comparación Con Compuestos Similares
Comparison with compounds such as 4-hydroxy-3-methoxybenzaldehyde, 5-methylisoxazole, and 4-allyloxybenzene highlights its uniqueness in combining these structural motifs into a single entity, imparting unique reactivity and application potential.
4-hydroxy-3-methoxybenzaldehyde: : Known for its antimicrobial properties.
5-methylisoxazole: : Utilized in the synthesis of various pharmaceuticals.
4-allyloxybenzene: : Employed in the production of polymers and resins.
Propiedades
IUPAC Name |
(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-4-13-32-19-11-7-17(8-12-19)23(28)21-22(16-5-9-18(31-3)10-6-16)27(25(30)24(21)29)20-14-15(2)33-26-20/h4-12,14,22,28H,1,13H2,2-3H3/b23-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPDNQZYJSGUOA-XTQSDGFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C2=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C2=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-((4-((3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2482609.png)
![4-cyano-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2482610.png)


![N-(5-chloro-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2482613.png)
![N-[6-(3-Chloro-4-methylphenyl)pyrimidin-4-yl]prop-2-enamide](/img/structure/B2482614.png)
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2482615.png)
![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/new.no-structure.jpg)


![2-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2482624.png)



